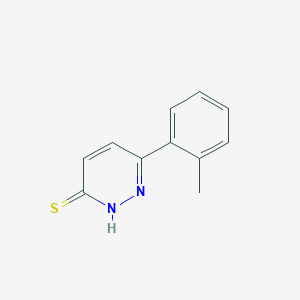
6-(o-Tolyl)pyridazine-3-thiol
Descripción general
Descripción
6-(o-Tolyl)pyridazine-3-thiol is a useful research compound. Its molecular formula is C11H10N2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(o-Tolyl)pyridazine-3-thiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridazine ring substituted with an ortho-tolyl group and a thiol functional group. Its chemical structure can be represented as follows:
This compound exhibits properties typical of thiols, such as nucleophilicity and the ability to form disulfide bonds, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it may interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Antioxidant Activity : The thiol group can act as a reducing agent, scavenging free radicals and thereby exhibiting antioxidant properties that protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, potentially through the disruption of microbial cell membranes or interference with metabolic pathways.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound based on various studies:
Antioxidant Activity
In one study, this compound was evaluated for its antioxidant capacity using DPPH and ABTS assays. The compound showed a dose-dependent reduction in radical concentrations, indicating its potential as an antioxidant agent.
Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
Cytotoxicity in Cancer Research
A recent study assessed the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
Pharmacological Implications
The diverse biological activities of this compound suggest several pharmacological applications:
- Cancer Therapy : Given its ability to induce apoptosis in cancer cells, this compound may serve as a lead structure for developing new anticancer drugs.
- Antimicrobial Development : Its antimicrobial properties could be explored further for developing new treatments against resistant bacterial strains.
- Antioxidant Supplementation : Due to its antioxidant capacity, it may be considered for use in formulations aimed at reducing oxidative stress-related diseases.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-4-2-3-5-9(8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLUYKMESALWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















